3-Chloro-3',4'-(ethylenedioxy)benzophenone

説明

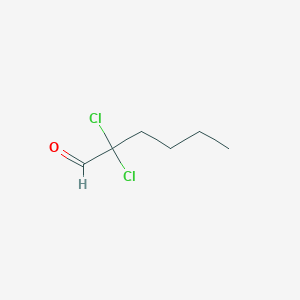

3-Chloro-3',4'-(ethylenedioxy)benzophenone, also known as 3,4'-EDB, is a chlorinated aromatic compound that is widely used in a variety of applications, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of other compounds, such as benzodiazepines and phenothiazines. 3,4'-EDB is a white crystalline solid with a melting point of approximately 130 °C and a boiling point of approximately 250 °C. It is soluble in organic solvents, such as ethanol and ether, and slightly soluble in water.

科学的研究の応用

Application 1: Conducting Polymer in Industry and Biomedicine

Specific Scientific Field

Industrial and Biomedical Engineering

Summary of the Application

Poly (3,4-ethylenedioxythiophene) (PEDOT) is a conducting polymer with satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It has interesting features that make it applicable in industrial and biomedical fields .

Methods of Application

PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight . It is used to make various composites for several applications such as biosensors, drug delivery, batteries, supercapacitors, etc .

Results or Outcomes

PEDOT is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency .

Application 2: Bio-Functionalization of Conducting Polymer PEDOT

Specific Scientific Field

Organic Chemistry and Bioengineering

Summary of the Application

A new synthesis strategy for a versatile monomer 2-methylene-2,3-dihydrothieno (3,4-b) (1,4) dioxine, or 3,4-ethylenedioxythiophene with an exomethylene side group (EDOT-EM) has been developed . This monomer can be used for bio-functionalization of the conducting polymer PEDOT .

Methods of Application

EDOT-EM could be polymerized into stable and low impedance PEDOT-EM polymer using electro-polymerization method on different conducting substrates at both macro and micro scales .

Results or Outcomes

Facile post-functionalization of PEDOT-EM with molecules of varying size and functionality (from small molecules to DNAs and proteins) was achieved . This will greatly accelerate the use of conducting polymer in a broad range of organic electronics and bioelectronics applications .

Application 3: Antistatic Coatings

Specific Scientific Field

Material Science and Engineering

Summary of the Application

Poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT) is used in the production of antistatic coatings . These coatings are used to prevent the buildup of static electricity on a surface.

Methods of Application

The polymer is applied as a coating on the surface of the material. The coating can be applied using various methods such as spraying, dipping, or brushing .

Results or Outcomes

The application of PEDT as an antistatic coating has been successful in preventing the buildup of static electricity on various surfaces .

Application 4: OLEDs and OFETs

Specific Scientific Field

Electronics and Optoelectronics

Summary of the Application

PEDT is used in the production of Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs) . These devices are used in various electronic and optoelectronic applications.

Methods of Application

In the production of OLEDs and OFETs, PEDT is used as a hole injection layer. This layer is responsible for injecting holes into the emissive layer in OLEDs or the active layer in OFETs .

Results or Outcomes

The use of PEDT in OLEDs and OFETs has resulted in devices with improved performance and efficiency .

Safety And Hazards

特性

IUPAC Name |

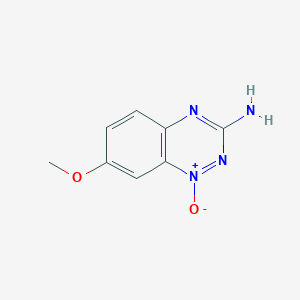

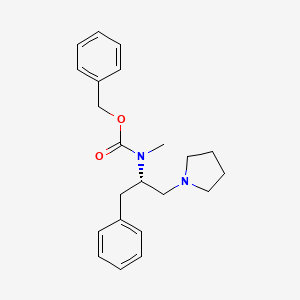

(3-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRDGRBGZYFFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388126 | |

| Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

727994-89-0 | |

| Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)